molecular formula C20H12ClN3O3 B3612687 3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3612687
M. Wt: 377.8 g/mol
InChI Key: GQYSIWWNVUGHIU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, substituted with a chlorophenyl group at the 3-position and a nitrophenyl group at the 2-position. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-nitroaniline to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as ammonium acetate under reflux conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 3-(3-Aminophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one.

    Oxidation: 3-(3-Chlorophenyl)-2-(4-nitrophenyl)quinazolin-4-one.

    Substitution: 3-(3-Substituted phenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one.

Scientific Research Applications

3-(3-Chlorophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-4-nitrophenyl ether: Similar in structure but lacks the quinazolinone core.

    4-(3-Chlorophenyl)-1-(4-nitrophenyl)semicarbazide: Contains similar substituents but has a different core structure.

Uniqueness

3-(3-Chlorophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This core structure is crucial for its potential therapeutic applications and differentiates it from other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3/c21-14-4-3-5-16(12-14)23-19(13-8-10-15(11-9-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYSIWWNVUGHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-CHLOROPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

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